4-Amino-3,5-dibromo-alpha-((ethylamino)methyl)benzenemethanol
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Overview
Description
4-Amino-3,5-dibromo-alpha-((ethylamino)methyl)benzenemethanol is a complex organic compound with the molecular formula C8H8Br3NO. This compound is notable for its unique structure, which includes both bromine and amino functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dibromo-alpha-((ethylamino)methyl)benzenemethanol typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific methods can vary depending on the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dibromo-alpha-((ethylamino)methyl)benzenemethanol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated products.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce debrominated aromatic compounds.
Scientific Research Applications
4-Amino-3,5-dibromo-alpha-((ethylamino)methyl)benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-3,5-dibromo-alpha-((ethylamino)methyl)benzenemethanol exerts its effects involves interactions with specific molecular targets. The bromine and amino groups can form bonds with various biological molecules, influencing pathways related to cell signaling, enzyme activity, and more.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3,5-dibromo-alpha-(bromomethyl)benzenemethanol
- 4-Amino-3,5-dibromo-alpha-(chloromethyl)benzenemethanol
- 4-Amino-3,5-dibromo-alpha-(methylamino)methyl)benzenemethanol
Properties
CAS No. |
38338-83-9 |
---|---|
Molecular Formula |
C10H14Br2N2O |
Molecular Weight |
338.04 g/mol |
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-(ethylamino)ethanol |
InChI |
InChI=1S/C10H14Br2N2O/c1-2-14-5-9(15)6-3-7(11)10(13)8(12)4-6/h3-4,9,14-15H,2,5,13H2,1H3 |
InChI Key |
GQPCXPDZCYDJGD-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C1=CC(=C(C(=C1)Br)N)Br)O |
Origin of Product |
United States |
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